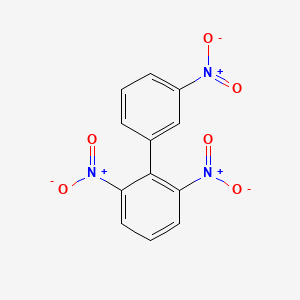

1,1'-Biphenyl, 2,3',6-trinitro-

Description

BenchChem offers high-quality 1,1'-Biphenyl, 2,3',6-trinitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Biphenyl, 2,3',6-trinitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

106323-81-3 |

|---|---|

Molecular Formula |

C12H7N3O6 |

Molecular Weight |

289.20 g/mol |

IUPAC Name |

1,3-dinitro-2-(3-nitrophenyl)benzene |

InChI |

InChI=1S/C12H7N3O6/c16-13(17)9-4-1-3-8(7-9)12-10(14(18)19)5-2-6-11(12)15(20)21/h1-7H |

InChI Key |

BFODFMVXJCSKHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Historical Development of Research on Nitrated Biphenyl Derivatives

The study of biphenyl (B1667301) and its derivatives has a rich history, with the parent compound, biphenyl, being an aromatic hydrocarbon composed of two benzene (B151609) rings linked by a single bond. Research into nitrated biphenyls is intrinsically linked to the broader history of aromatic chemistry and the development of synthetic methodologies.

A pivotal moment in the synthesis of biphenyl derivatives was the discovery of the Ullmann reaction in 1901 by Fritz Ullmann. wikipedia.org This copper-catalyzed reaction, which couples two aryl halides to form a biaryl, became a fundamental tool for constructing the biphenyl scaffold. wikipedia.orgthermofisher.com The classical Ullmann reaction often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgwikipedia.org An illustrative example is the conversion of ortho-chloronitrobenzene into 2,2'-dinitrobiphenyl (B165474) using a copper-bronze alloy at elevated temperatures. wikipedia.org

The development of the Ullmann reaction and its subsequent modifications paved the way for the synthesis of a wide array of substituted biphenyls, including those bearing multiple nitro groups. These nitrated compounds were of interest for their potential applications, drawing from the known properties of other nitroaromatic compounds in areas such as explosives and dyes.

A significant aspect of the historical research on ortho-substituted biphenyls is the phenomenon of atropisomerism . This type of stereoisomerism arises from hindered rotation around the single bond connecting the two phenyl rings, a concept first experimentally observed in a tetra-substituted biphenyl by Christie and Kenner in 1922. When bulky groups occupy the ortho positions, as is the case with nitro groups in 1,1'-Biphenyl, 2,3',6-trinitro-, free rotation is restricted, leading to the existence of stable, isolable rotational isomers, or atropisomers. youtube.com This axial chirality is a defining feature of many substituted biphenyls and has been a central theme in their stereochemical investigation. numberanalytics.comslideshare.netscribd.com

Key Research Avenues and Objectives for Trinitrobiphenyl Systems

Classical Approaches to Polynitrobiphenyl Synthesis

Traditional methods for constructing the polynitrobiphenyl scaffold have been the bedrock of aromatic chemistry for over a century. These approaches, while sometimes requiring harsh conditions, remain relevant in modern synthesis.

Ullmann Coupling in the Synthesis of Polynitrobiphenyl Scaffolds

The Ullmann reaction, first reported in 1901, is a classic method for forming carbon-carbon bonds between aryl halides using copper. wikipedia.orgnih.gov This reaction is particularly useful for synthesizing symmetrical biphenyls but can also be adapted for unsymmetrical derivatives, which would be necessary for "1,1'-Biphenyl, 2,3',6-trinitro-". wikipedia.org The traditional Ullmann coupling often requires high temperatures and stoichiometric amounts of copper, and yields can be inconsistent. wikipedia.org

A plausible, though challenging, Ullmann approach to an appropriate precursor for our target compound would involve the cross-coupling of two different aryl halides, for example, 1-halo-2,6-dinitrobenzene and 1-halo-3-nitrobenzene. One of the reactants would need to be used in excess to favor the formation of the unsymmetrical product. wikipedia.org The reactivity of the aryl halides is crucial, with aryl iodides being more reactive than chlorides or bromides. wikipedia.org The presence of electron-withdrawing nitro groups on the aryl halide can activate the substrate for the coupling reaction. wikipedia.orgwikipedia.org

Modern modifications of the Ullmann reaction have introduced the use of soluble copper catalysts with various ligands, which can lead to milder reaction conditions. wikipedia.org

Table 1: Examples of Ullmann Coupling for Nitrobiphenyl Synthesis

| Reactants | Catalyst/Reagents | Product | Yield | Reference |

| 1-Iodo-2-nitrobenzene | Copper powder, sand | 2,2'-Dinitrobiphenyl (B165474) | Not specified | rsc.org |

| ortho-Chloronitrobenzene | Copper-bronze alloy | 2,2'-Dinitrobiphenyl | Not specified | wikipedia.org |

| 4-Chloronitrobenzene, Phenol | Copper | p-Nitrophenyl phenyl ether | Not specified | wikipedia.org |

Electrophilic Aromatic Nitration in Biphenyl Functionalization

Electrophilic aromatic nitration is the quintessential method for introducing nitro groups onto an aromatic ring. masterorganicchemistry.comchemguide.co.uk This is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org

For the synthesis of "1,1'-Biphenyl, 2,3',6-trinitro-", nitration could be applied in a multi-step sequence. One could start with biphenyl and perform a dinitration. However, the directing effects of the first nitro group (a meta-director) and the phenyl group (an ortho-, para-director) would lead to a mixture of isomers, making the isolation of a specific dinitro-precursor challenging. stackexchange.com

A more controlled approach would be the nitration of a pre-formed nitrobiphenyl. For instance, the nitration of 3-nitrobiphenyl (B1294916) would be complex. The existing nitro group would direct incoming electrophiles to the 3'- and 5'- positions of the unsubstituted ring, while the phenyl group would direct to the ortho and para positions of the nitrated ring, which are already substituted or sterically hindered. Further nitration of a dinitrobiphenyl, such as 2,6-dinitrobiphenyl, would be even more challenging due to the strong deactivating effect of the two nitro groups, making the introduction of a third nitro group difficult. stackexchange.com

Table 2: Conditions for Electrophilic Aromatic Nitration

| Substrate | Nitrating Agent | Conditions | Product(s) | Reference |

| Benzene (B151609) | HNO₃, H₂SO₄ | Not specified | Nitrobenzene (B124822) | masterorganicchemistry.com |

| Biphenyl | Nitric acid, Sulfuric acid | Not specified | 2-Nitrobiphenyl (B167123) and 4-Nitrobiphenyl | stackexchange.comchegg.com |

| 2-Chloro-1,3,5-trinitrobenzene | Not applicable | NMR study | Not applicable | libretexts.org |

Nucleophilic Aromatic Substitution for Introducing Nitro Groups onto Biphenyls

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for introducing substituents onto an aromatic ring. wikipedia.orgbyjus.com This reaction is facilitated by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a suitable leaving group (typically a halide). libretexts.orgwikipedia.orgchemistrysteps.com The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org

While less common for the direct introduction of nitro groups compared to electrophilic nitration, SNAr could theoretically be employed in the synthesis of "1,1'-Biphenyl, 2,3',6-trinitro-". A potential strategy would involve a biphenyl scaffold with a good leaving group at the 3'-position and nitro groups at the 2- and 6- positions. The strong deactivating effect of the existing nitro groups would make the biphenyl ring highly electron-deficient, potentially allowing for the substitution of the leaving group by a nitrite (B80452) (NO₂⁻) nucleophile. However, the success of this approach would be highly dependent on the reactivity of the substrate and the reaction conditions.

Table 3: Key Features of Nucleophilic Aromatic Substitution (SNAr)

| Feature | Description | Reference(s) |

| Requirement | Strong electron-withdrawing group (e.g., -NO₂) ortho/para to a leaving group. | libretexts.orgwikipedia.orgchemistrysteps.com |

| Mechanism | Addition-elimination via a Meisenheimer complex. | wikipedia.org |

| Common Nucleophiles | -OH, -OR, -NH₂, -SR, amines. | byjus.comchemistrysteps.com |

| Leaving Group Reactivity | F > Cl > Br > I (opposite to SN1/SN2). | chemistrysteps.comnumberanalytics.com |

Contemporary and Emerging Synthetic Strategies for Nitrobiphenyls

Modern synthetic chemistry has seen the advent of powerful new methods that offer greater control and efficiency in the construction of complex molecules like polynitrobiphenyls.

Transition Metal-Catalyzed Cross-Coupling in Biphenyl Derivatives Synthesis

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Negishi couplings, have become indispensable tools for the formation of carbon-carbon bonds, including the biphenyl linkage. nih.govnih.gov These methods generally offer milder reaction conditions and greater functional group tolerance compared to the classical Ullmann reaction. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an arylboronic acid with an aryl halide in the presence of a base. libretexts.orgnih.gov For the synthesis of an unsymmetrical biphenyl precursor to "1,1'-Biphenyl, 2,3',6-trinitro-", one could couple 2,6-dinitrophenylboronic acid with a 3-nitroaryl halide, or vice-versa. The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield. nih.govyoutube.com

Negishi Coupling: The Negishi coupling utilizes a palladium or nickel catalyst to couple an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This method is known for its high reactivity and is particularly useful for coupling complex fragments in total synthesis. wikipedia.orgyoutube.com A plausible Negishi route would involve the reaction of a (2,6-dinitrophenyl)zinc halide with a 3-nitroaryl halide. A key advantage of the Negishi coupling is the high functional group tolerance of the organozinc reagents. wikipedia.org

Table 4: Examples of Transition Metal-Catalyzed Cross-Coupling for Biphenyl Synthesis

| Coupling Reaction | Reactants | Catalyst | Product Type | Reference(s) |

| Suzuki-Miyaura | Arylboronic acid, Aryl halide | Palladium complex | Unsymmetrical biphenyls | nih.govnih.govlibretexts.org |

| Negishi | Organozinc compound, Organic halide | Palladium or Nickel complex | Unsymmetrical biphenyls | wikipedia.orgorganic-chemistry.orgyoutube.com |

| Stille | Organotin compound, Organic halide | Palladium complex | Unsymmetrical biphenyls | nih.gov |

Regioselective Nitration Protocols for Biphenyl Systems

Achieving regioselectivity in the nitration of substituted biphenyls is a significant challenge due to the complex interplay of electronic and steric effects. nih.gov However, modern research has focused on developing protocols to control the position of nitration.

One approach involves the use of zeolites as catalysts. Zeolites, with their well-defined pore structures, can exert shape-selectivity, favoring the formation of specific isomers. For example, the nitration of 4,4'-dibromobiphenyl (B48405) over zeolites with nitrogen dioxide and molecular oxygen showed high regioselectivity for the 2-nitro isomer. iaea.org Another strategy employs dinitrogen pentoxide (N₂O₅) in the presence of a solid zeolite with small pores to achieve high para-selectivity in the nitration of substituted aromatic compounds. google.com

Furthermore, the choice of solvent can influence the regioselectivity of nitration. It has been shown that conducting the nitration of diphenyl compounds in nitrobenzene can increase the regioselectivity for the para isomer at ambient temperatures. google.com For the synthesis of "1,1'-Biphenyl, 2,3',6-trinitro-", a highly regioselective nitration of a suitable dinitrobiphenyl precursor would be essential to install the third nitro group at the desired 3'-position. This would likely require extensive optimization of the catalyst, nitrating agent, and reaction conditions.

Table 5: Approaches to Regioselective Nitration

| Method | Catalyst/Reagent | Key Feature | Application Example | Reference(s) |

| Zeolite Catalysis | Zeolites, NO₂, O₂ | Shape-selectivity | Nitration of 4,4'-dibromobiphenyl | iaea.org |

| Zeolite with N₂O₅ | Small-pore zeolites, N₂O₅ | High para-selectivity | Nitration of substituted aromatics | google.com |

| Solvent Effects | Nitrobenzene as solvent | Enhanced para-selectivity | Nitration of diphenyl compounds | google.com |

| DFT Analysis | Not applicable | Predicting regioselectivity | Dinitration of dialkoxybenzenes | nih.gov |

Innovations in Reagent Design for Trinitrobiphenyl Synthesis

The synthesis of trinitrobiphenyls has been significantly advanced by the development of novel reagents and catalytic systems, primarily for cross-coupling reactions like the Ullmann and Suzuki-Miyaura reactions. wikipedia.orgorganic-chemistry.org

For the Ullmann coupling , which traditionally involves the copper-mediated coupling of aryl halides, innovations have moved towards more efficient and environmentally benign processes. wikipedia.orgoperachem.com A notable advancement is the use of a solvent-free, high-speed ball milling technique. nih.govresearchgate.net This method utilizes a custom-made copper vial and a copper ball bearing, eliminating the need for additional copper catalysts or solvents. For instance, the biarylation of 2-iodonitrobenzene to form 2,2′-dinitrobiphenyl has been achieved in quantitative yields (97%) using this technique. nih.govresearchgate.net The reaction proceeds by shaking the neat aryl halide in the copper vial, leading to a cleaner and faster reaction compared to traditional solution-phase methods that require high-boiling solvents and extensive purification. researchgate.net

In Suzuki-Miyaura cross-coupling , the design of ligands for the palladium catalyst is crucial, especially when dealing with nitroarenes. wikipedia.orgmdpi.com Research has shown that bulky biarylphosphine ligands, such as BrettPhos, SPhos, and RuPhos, are particularly effective. mdpi.com These ligands are essential for the coupling of nitroarenes with a variety of arylboronic acids, accommodating both electron-rich and electron-poor substrates. The choice of ligand can be critical, as demonstrated by the ineffectiveness of other common ligands like PPh₃ or PCy₃ in certain nitroarene couplings. mdpi.com Furthermore, aryltrifluoroborate salts have emerged as stable and easy-to-handle alternatives to boronic acids, being less prone to protodeboronation. wikipedia.org

The following table summarizes some innovative reagents used in the synthesis of nitrobiphenyl derivatives.

| Reaction | Reagent/Catalyst System | Key Advantage(s) | Relevant Compound Synthesized |

| Ullmann Coupling | Copper vial with copper ball-bearing (solvent-free) | High yield, no solvent, faster reaction | 2,2′-Dinitrobiphenyl |

| Suzuki-Miyaura Coupling | Pd(acac)₂ / BrettPhos | Effective for a wide range of nitroarenes | Substituted biphenyls |

| Suzuki-Miyaura Coupling | Aryltrifluoroborate salts | Increased stability, less prone to protodeboronation | Substituted biphenyls |

Optimization of Reaction Parameters and Yields in Trinitrobiphenyl Synthetic Pathways

Optimizing reaction parameters such as temperature, solvent, base, and reaction time is critical for maximizing the yield and purity of trinitrobiphenyls.

In the Ullmann reaction , temperature control is paramount. Traditionally, these reactions require high temperatures, often exceeding 200°C, and are conducted in high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org The reactivity of the aryl halide is enhanced by the presence of electron-withdrawing groups, such as nitro groups. wikipedia.org For polynitrohalogenated compounds, the reaction can be vigorous, necessitating the use of a solvent to moderate its intensity. operachem.com In modern solvent-free methods, like high-speed ball milling, the reaction can proceed at ambient temperature with shaking, although the localized temperature at the point of impact can be significant. nih.govresearchgate.net

For the Suzuki-Miyaura coupling , the choice of base and solvent system significantly impacts the reaction outcome. wikipedia.org The reaction can be performed in various solvents, including toluene, tetrahydrofuran (B95107) (THF), dioxane, and even water, which offers economic and safety benefits. wikipedia.org Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium hydroxide (B78521) (NaOH). wikipedia.org The selection of the base is often crucial for activating the boronic acid to facilitate transmetalation. organic-chemistry.org For instance, in the coupling of nitroarenes, a combination of Pd(acac)₂, a bulky phosphine (B1218219) ligand like BrettPhos, and K₃PO₄ in 1,4-dioxane (B91453) at 130°C has proven effective. mdpi.com

The table below illustrates the optimization of reaction parameters for the synthesis of nitrobiphenyls.

| Reaction | Aryl Halide | Coupling Partner | Catalyst/Base/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ullmann Coupling | 1-Bromo-2-nitrobenzene | - | Copper powder | 200 | - | 76 |

| Ullmann Coupling (solvent-free) | 2-Iodonitrobenzene | - | Copper vial | Ambient | Overnight | 97 |

| Suzuki-Miyaura Coupling | 1-Nitro-4-chlorobenzene | Phenylboronic acid | Pd(acac)₂/BrettPhos/K₃PO₄/1,4-Dioxane | 130 | - | 84 |

| Suzuki-Miyaura Coupling | 2-Bromo-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄/Na₂CO₃/Toluene-Ethanol-Water | 80 | 12 | 85 |

Strategies for Stereoselective Synthesis of Chiral Nitrobiphenyls

The synthesis of chiral nitrobiphenyls, which exhibit axial chirality due to restricted rotation around the biphenyl C-C bond, presents a significant synthetic challenge. Stereoselective synthesis aims to produce a single enantiomer of the chiral product.

One of the primary strategies for achieving stereoselectivity in biphenyl synthesis is through an asymmetric Ullmann coupling . While the classic Ullmann reaction is typically used for symmetrical biaryls, modern variations can generate asymmetric products. organic-chemistry.org A nickel-catalyzed asymmetric Ullmann coupling has been developed for the synthesis of axially chiral 2,2′-bisphosphobiarenes, which are privileged chiral ligands. This approach provides general access to these chiral molecules without the need for optical resolution. organic-chemistry.org

Another powerful tool is the asymmetric Suzuki-Miyaura coupling . This can be achieved by using a chiral palladium catalyst or by coupling a chiral boronic acid derivative. The development of novel chiral ligands for the palladium catalyst is an active area of research. These ligands can induce asymmetry during the reductive elimination step of the catalytic cycle, leading to the preferential formation of one enantiomer.

Furthermore, the introduction of chirality can be achieved through the use of chiral auxiliaries attached to one of the coupling partners. After the coupling reaction, the auxiliary can be removed to yield the enantiomerically enriched biphenyl.

Strategies for stereoselective synthesis often involve creating three new stereocenters in a single process, although this is more common in ring-forming reactions than in biphenyl coupling. nih.gov The principles of stereoselective synthesis, including the use of chiral reagents and catalysts, are fundamental to accessing enantiomerically pure chiral nitrobiphenyls. nih.govyoutube.com

Elucidating Reaction Pathways in Biphenyl Nitration

The introduction of nitro groups onto a biphenyl scaffold is a quintessential example of electrophilic aromatic substitution, though alternative radical-based methods also exist. The mechanisms underpinning these reactions dictate the resulting substitution patterns.

Mechanistic Insights into Electrophilic Aromatic Polynitration

The synthesis of polynitrated biphenyls is typically achieved through electrophilic aromatic substitution (SEAr). wikipedia.org The fundamental process involves three key steps: the generation of a potent electrophile, its attack on the aromatic ring to form a resonance-stabilized carbocation (an arenium ion or sigma complex), and the subsequent loss of a proton to restore aromaticity. byjus.com

In the case of biphenyl, the two connected rings are in conjugation, which influences the reaction's regioselectivity. youtube.com The initial nitration of biphenyl is faster than that of benzene because the phenyl substituent acts as a weak activating group, directing the incoming electrophile to the ortho and para positions. quora.com However, as nitro groups are added, the rings become progressively deactivated due to the powerful electron-withdrawing nature of the -NO₂ group.

The formation of 1,1'-Biphenyl, 2,3',6-trinitro- involves a multi-step nitration process under harsh conditions, typically using a mixture of concentrated nitric acid and sulfuric acid (mixed acid). The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺).

Mechanism of Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the nitronium ion attacks the biphenyl system. The first nitro group is directed primarily to the 4-position (para), with some 2-position (ortho) substitution. Subsequent nitration becomes more difficult and requires more forcing conditions (e.g., higher temperatures). The existing nitro group is a strong deactivating group and a meta-director. Therefore, to achieve a substitution pattern like 2,3',6-trinitro, the directing effects of the phenyl group and the multiple deactivating nitro groups create a complex regiochemical outcome. The substitution on the second ring (the 3'-position) is influenced by the deactivating, meta-directing nitro-substituted phenyl ring. Quantum chemical calculations have been employed to help explain the reactivity of various congeners in electrophilic substitutions. nih.gov

| Nitration Stage | Key Influencing Factors | Typical Position of Attack |

| Mononitration | Phenyl group is ortho, para-directing and activating. | 4- (major), 2- (minor) |

| Dinitration | First -NO₂ group is deactivating and meta-directing. | 4,4'- or 2,4'- |

| Polynitration | Multiple -NO₂ groups strongly deactivate the rings. | Requires forcing conditions; complex regioselectivity based on combined directing effects. |

Radical and Photo-Initiated Nitration Mechanisms in Biphenyl Systems

While electrophilic substitution is the dominant pathway, radical and photo-initiated nitration methods offer alternative routes. These processes often exhibit different selectivities compared to their ionic counterparts. Photo-initiated reactions, in particular, have gained attention for their potential under milder conditions. nih.govresearchgate.net

In a typical photo-initiated process, a photosensitizer absorbs light and transfers energy to a suitable precursor, leading to the formation of radical species. nih.gov For nitration, this could involve the photolysis of a nitrate-containing compound to generate nitrogen dioxide radicals (•NO₂). These radicals can then attack the biphenyl ring.

Example of a Photo-Initiated Radical Mechanism:

Initiation: A photosensitizer (Sens) absorbs a photon (hν) to reach an excited state (Sens*).

Radical Generation: The excited sensitizer (B1316253) interacts with a precursor to generate radicals.

Propagation: The nitrogen dioxide radical attacks the biphenyl ring, forming a nitro-substituted cyclohexadienyl radical.

Termination/Aromatization: The intermediate radical is oxidized to the corresponding nitrobiphenyl, often by another •NO₂ molecule or other oxidants in the system, regenerating a radical species to continue the chain.

These bimolecular photoinitiating systems, often comprising a dye sensitizer and a co-initiator, can generate radicals through photoinduced electron transfer (PET). nih.gov Such systems are being explored for various applications, including polymer synthesis, and demonstrate the versatility of light-driven radical generation. researchgate.netrsc.org

Chemical Transformations of Nitro Groups within the Biphenyl Framework

The nitro groups in 1,1'-Biphenyl, 2,3',6-trinitro- are not merely spectators; they are versatile functional groups that can be transformed into a variety of other functionalities, enabling the synthesis of complex molecules.

Reductive Conversion of Nitro Functional Groups

The reduction of aromatic nitro groups is one of their most important chemical transformations, providing a primary route to aromatic amines. youtube.comnih.gov This conversion is a six-electron reduction that proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.gov

General Reduction Pathway: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

A wide array of reagents can accomplish this transformation, with the choice of reagent allowing for potential chemoselectivity in polynitrated compounds. organic-chemistry.org

| Reducing Agent | Conditions | Notes |

| H₂ / Pd, Pt, or Ni | Catalytic hydrogenation | Highly efficient and clean, but may also reduce other functional groups (e.g., alkenes). youtube.com |

| Fe, Sn, or Zn in acid (e.g., HCl) | Dissolving metal reduction | A classic and robust method. Iron/HCl is a common choice. youtube.com |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or alcoholic solution | A milder reducing agent, sometimes used for selective reductions. |

| Hydrosilanes (e.g., PMHS) | Palladium-catalyzed | Offers high yield and functional group tolerance under mild conditions. organic-chemistry.org |

In a molecule like 1,1'-Biphenyl, 2,3',6-trinitro-, selectively reducing one nitro group while leaving others intact is a significant synthetic challenge. The electronic environment of each nitro group differs, which can sometimes be exploited by using specific reagents or controlling reaction conditions. The introduction of an electron-donating amino group can hinder the further reduction of remaining nitro groups on the same ring. nih.gov

Oxidative Transformations of Nitrobiphenyls

The direct oxidation of the nitro group in a nitrobiphenyl is not a common synthetic transformation. The nitro group is already in a high oxidation state and is highly electron-withdrawing, making the aromatic ring resistant to further oxidative attack. However, the nitro group can be transformed into a carbonyl group via the Nef reaction . organic-chemistry.org This reaction typically applies to nitroalkanes where the α-carbon is deprotonated to form a nitronate salt, which is then hydrolyzed under strongly acidic conditions to yield a ketone or aldehyde. organic-chemistry.org For aromatic nitro compounds, this direct transformation is not applicable.

Other oxidative processes may focus on different parts of the molecule or lead to degradation under harsh conditions. However, nitrones can be synthesized via the oxidation of corresponding N,N-disubstituted hydroxylamines or secondary amines, which can be derived from the reduction of nitro compounds. sci-hub.se

Intramolecular Cyclization and Ring-Closure Mechanisms of Nitrobiphenyl Derivatives

A key reaction of nitrobiphenyls, particularly those with a nitro group at the 2-position, is intramolecular cyclization to form carbazoles. The most famous example of this is the Cadogan reaction . acs.orgacs.org This reaction involves the reductive deoxygenation of the nitro group, typically using a trivalent phosphorus reagent like triphenylphosphine (B44618) (PPh₃) or triethyl phosphite. acs.orgwikipedia.org

The reaction proceeds through a nitrene intermediate. The trivalent phosphorus compound abstracts oxygen atoms from the nitro group, first forming a nitroso intermediate and then a highly reactive nitrene. This electron-deficient nitrene rapidly undergoes intramolecular electrophilic attack on the adjacent aromatic ring to form the stable, fused carbazole (B46965) ring system.

Mechanism of the Cadogan Reaction:

Deoxygenation: The 2-nitrobiphenyl is treated with a reagent like PPh₃. The phosphorus compound removes an oxygen atom, forming the corresponding 2-nitrosobiphenyl and triphenylphosphine oxide (Ph₃P=O).

Nitrene Formation: Further deoxygenation of the nitroso intermediate by another equivalent of PPh₃ generates a nitrene intermediate and a second molecule of Ph₃P=O.

Cyclization: The nitrene intermediate attacks the C-H bond of the adjacent ring in an insertion reaction, leading to the formation of the carbazole ring.

Research has shown that this reaction is temperature-dependent, with higher-boiling solvents often providing better yields. acs.org The Cadogan reaction and its modifications are powerful tools for synthesizing substituted carbazoles, which are important structural motifs in materials science and natural products. acs.org A visible-light-driven competitive reaction to the Cadogan cyclization has also been observed in specific systems. rsc.org

Influence of Substituent Effects on Reactivity and Regioselectivity in Trinitrobiphenyl Systems

The chemical behavior of 1,1'-Biphenyl, 2,3',6-trinitro- and its analogs is profoundly dictated by the nature and position of substituent groups on the biphenyl framework. The three foundational nitro groups establish a baseline of high reactivity towards nucleophiles due to their powerful electron-withdrawing nature. The introduction of additional substituents modifies this reactivity and critically controls the regioselectivity of subsequent chemical transformations. These modifications arise from a combination of electronic effects (both inductive and resonance) and steric effects.

Electronic Effects of Substituents

The reactivity of aromatic systems is largely governed by the electron density of the ring. In trinitrobiphenyl systems, the nitro groups are strong electron-withdrawing groups (EWGs), which decrease the electron density of the biphenyl rings through both the inductive (-I) and resonance (-R) effects. nih.govquora.com This electron deficiency, or electrophilicity, makes the aromatic system highly susceptible to nucleophilic aromatic substitution (SNAr), a characteristic reaction for such activated substrates. nih.gov

The influence of any additional substituent can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of the substituent. wikipedia.org The Hammett substituent constant, σ, provides a measure of a substituent's electron-donating or electron-withdrawing character. researchgate.net

The following table provides Hammett constants for common substituents, illustrating their electronic influence at the meta and para positions.

| Substituent | σmeta | σpara | Electronic Effect |

|---|---|---|---|

| -NH₂ (Amino) | -0.16 | -0.66 | Strongly Donating |

| -OH (Hydroxyl) | +0.12 | -0.37 | Donating (by resonance) |

| -OCH₃ (Methoxy) | +0.12 | -0.27 | Donating (by resonance) |

| -CH₃ (Methyl) | -0.07 | -0.17 | Weakly Donating |

| -H (Hydrogen) | 0.00 | 0.00 | Reference |

| -Cl (Chloro) | +0.37 | +0.23 | Withdrawing (by induction) |

| -Br (Bromo) | +0.39 | +0.23 | Withdrawing (by induction) |

| -CN (Cyano) | +0.56 | +0.66 | Strongly Withdrawing |

| -NO₂ (Nitro) | +0.71 | +0.78 | Very Strongly Withdrawing |

| -CF₃ (Trifluoromethyl) | +0.43 | +0.54 | Strongly Withdrawing |

Steric Effects

Steric hindrance plays a crucial role in the chemistry of substituted biphenyls, particularly those with substituents at the ortho positions (2, 6, 2', and 6'). wikipedia.org In 1,1'-Biphenyl, 2,3',6-trinitro-, the nitro groups at positions 2 and 6 create significant steric congestion. This has two major consequences:

Shielding of Reaction Sites: The ortho groups physically block the path of incoming reagents, such as nucleophiles. masterorganicchemistry.comlibretexts.org This steric hindrance can prevent or slow down reactions at the ortho positions and adjacent sites, directing the reaction to less crowded positions on the ring. youtube.com The size of the attacking nucleophile is also a critical factor; larger nucleophiles experience greater steric hindrance.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Regioselectivity—the preference for reaction at a specific position—is determined by the interplay of these electronic and steric factors. In trinitrobiphenyl systems, nucleophilic attack is directed to the most electron-deficient carbon atoms that are sterically accessible. nih.gov The nitro groups activate the positions ortho and para to themselves for nucleophilic attack.

Consider a hypothetical reaction on a related compound, 4'-Chloro-1,1'-biphenyl-2,3',6-trinitro- , to illustrate the directing effects. A nucleophile (e.g., methoxide, CH₃O⁻) could potentially attack several positions.

Ring A (2,6-dinitro substituted): Positions 3, 4, and 5 are highly activated by the two flanking nitro groups. However, these positions are occupied by hydrogen atoms, and substitution would require a leaving group.

Ring B (3'-nitro, 4'-chloro substituted): This ring contains a good leaving group (Cl⁻). The positions activated by the 3'-nitro group are 2', 4', and 6'.

Attack at C-4': This position is para to the 3'-nitro group, making it highly electron-deficient. The C-Cl bond is polarized, and chloride is an excellent leaving group. This is a highly probable site for SNAr.

Attack at C-2': This position is ortho to the 3'-nitro group and is also activated. However, it is sterically more hindered due to its proximity to the other phenyl ring (at C-1').

Attack at C-6': This position is also ortho to the 3'-nitro group and is electronically activated. Its accessibility would depend on the rotational conformation of the biphenyl system.

The table below summarizes the predicted reactivity and regioselectivity for nucleophilic attack on a hypothetical series of 4'-chloro-trinitrobiphenyls with an additional substituent (X) at the 5'-position.

| Substituent (X) at 5' | Electronic Effect of X | Predicted Relative Rate of SNAr at C-4' | Reasoning |

|---|---|---|---|

| -OCH₃ | Electron Donating | Slowest | The EDG at the 5'-position increases electron density on Ring B, deactivating it towards nucleophilic attack relative to the unsubstituted analog. |

| -H | Reference | Baseline | Baseline reactivity is established by the Cl and NO₂ groups. |

| -Cl | Electron Withdrawing | Faster | The additional EWG at the 5'-position further decreases electron density, enhancing the ring's electrophilicity and stabilizing the reaction intermediate. |

| -CN | Strongly Electron Withdrawing | Fastest | The powerful -I and -R effects of the cyano group significantly increase the rate of nucleophilic attack by strongly stabilizing the negative charge in the Meisenheimer complex. nih.gov |

Advanced Analytical Methodologies for the Characterization and Mechanistic Study of Trinitrobiphenyls

Application of Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods are indispensable tools for gaining deep insights into the structural and mechanistic aspects of nitrobiphenyls.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural and mechanistic analysis of nitrobiphenyl reactions in solution. nih.gov It provides detailed information about the molecular structure, connectivity, and the electronic environment of atoms.

Detailed Research Findings:

Structural Elucidation: 1H and 13C NMR spectroscopy are fundamental in determining the substitution pattern of the nitro groups on the biphenyl (B1667301) framework. Chemical shifts and coupling constants of the aromatic protons provide critical information for distinguishing between different isomers. For instance, the chemical shifts of protons on the biphenyl rings are significantly influenced by the number and position of the electron-withdrawing nitro groups. pitt.eduyoutube.com

Reaction Monitoring: NMR can be used to monitor the progress of reactions involving trinitrobiphenyls in real-time. nih.gov This allows for the identification of transient intermediates and the determination of reaction kinetics, providing a deeper understanding of the reaction mechanism. Techniques like in-situ NMR are particularly valuable for these studies. nih.gov

Isotope Labeling Studies: The use of isotopes, such as 15N, can provide more direct information about the fate of the nitro groups during a reaction. nih.gov 15N NMR can help to elucidate reaction pathways by tracking the nitrogen atoms.

Table 1: Representative 1H NMR Data for Nitrobiphenyls

| Compound | Solvent | Chemical Shift (ppm) | Multiplicity |

| 4-Nitrobiphenyl | - | 1-9 | - |

Mass spectrometry (MS) is a key technique for determining the molecular weight of trinitrobiphenyls and for analyzing their fragmentation patterns, which provides valuable structural information. nih.govnih.gov

Detailed Research Findings:

Molecular Ion Peak: The mass spectrum of a trinitrobiphenyl will show a molecular ion peak (M+) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.

Fragmentation Patterns: The fragmentation of nitrobiphenyls under electron ionization (EI) or other ionization methods often involves the loss of nitro groups (NO2), nitric oxide (NO), and other characteristic fragments. youtube.comcapes.gov.brresearchgate.net The analysis of these fragmentation pathways can help to confirm the structure and substitution pattern of the isomers. For example, the loss of OH or H2O followed by the loss of NO or NO2 are common fragmentation pathways for trinitroaromatic compounds. capes.gov.br

Tandem Mass Spectrometry (MS/MS): Tandem MS (or MS/MS) is particularly useful for elucidating complex fragmentation pathways. elsevierpure.com In this technique, a specific ion (e.g., the molecular ion) is selected and then fragmented further to produce a secondary mass spectrum. This provides more detailed structural information and can help to differentiate between isomers that might have similar primary mass spectra. capes.gov.brelsevierpure.com

Table 2: Common Mass Spectral Fragments of Nitroaromatic Compounds

| Fragment | Description |

| [M-NO2]+ | Loss of a nitro group |

| [M-NO]+ | Loss of nitric oxide |

| [M-OH]+ | Loss of a hydroxyl radical |

| [M-H2O]+ | Loss of a water molecule |

Note: This table represents common fragmentation patterns observed in nitroaromatic compounds, which are expected to be relevant for the analysis of 1,1'-Biphenyl, 2,3',6-trinitro-.

Detailed Research Findings:

Molecular Conformation: For trinitrobiphenyls, X-ray crystallography can reveal the dihedral angle between the two phenyl rings, which is a key conformational feature. This angle is influenced by the steric hindrance between the substituents on the rings.

Intermolecular Interactions: The crystal packing is determined by various intermolecular forces, such as van der Waals forces, dipole-dipole interactions, and potentially hydrogen bonds if other functional groups are present. researchgate.netnih.gov In nitroaromatic compounds, π-π stacking interactions between the aromatic rings and interactions involving the nitro groups are also significant. researchgate.netnih.gov Understanding these interactions is important for predicting the physical properties of the material.

Polymorphism: Trinitrobiphenyls may exhibit polymorphism, where the compound can exist in different crystalline forms with different physical properties. X-ray crystallography can be used to identify and characterize these different polymorphs. nih.gov

Table 3: Crystallographic Data for a Related Trinitroaromatic Adduct

| Parameter | Value |

| Compound | C6H4Cl3N·C6H3N3O7 |

| Crystal System | Orthorhombic |

| Dihedral Angle between rings | 1.19 (1)° |

| Inter-ring centroid–centroid separation | 4.816 (2) Å |

| Stabilizing Interactions | N—H⋯Onitro hydrogen bonds, O—H⋯O interactions |

Advanced Chromatographic Methods for Isomer Separation and Reaction Product Profiling

Due to the potential for multiple isomers in the synthesis of trinitrobiphenyls, advanced chromatographic techniques are essential for their separation and for the analysis of complex reaction mixtures. nih.govnih.gov

Detailed Research Findings:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation of non-volatile compounds like trinitrobiphenyls. osti.govpg.edu.pl Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is often effective. The choice of column chemistry (e.g., C18, phenyl) and mobile phase composition can be optimized to achieve the separation of closely related isomers. nih.gov

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While some trinitrobiphenyls may have limited volatility, derivatization can sometimes be used to increase their volatility for GC analysis. The use of high-resolution capillary columns is crucial for separating isomers. nih.govresearchgate.netrsc.org

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, such as carbon dioxide, as the mobile phase. It can offer advantages in terms of speed and efficiency for the separation of some classes of compounds and can be a valuable alternative to HPLC and GC.

Integration of Hyphenated Techniques (e.g., GC-MS, HPLC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, provide the most powerful approach for the comprehensive analysis of complex mixtures containing trinitrobiphenyls. osti.govnih.gov

Detailed Research Findings:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.govnih.gov As the separated components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the positive identification of the various isomers and byproducts in a reaction mixture. nih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is the workhorse technique for the analysis of non-volatile and thermally labile compounds. nih.govnih.gov The eluent from the HPLC column is introduced into the mass spectrometer, typically using an atmospheric pressure ionization source such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov This allows for the separation and identification of trinitrobiphenyl isomers and related reaction products with high sensitivity and specificity. osti.govnih.gov

Computational Chemistry and Theoretical Investigations of 1,1 Biphenyl, 2,3 ,6 Trinitro

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular electronic structure, from which a wide range of properties can be derived. For nitrobiphenyl systems, these calculations are crucial for elucidating geometric parameters, stability, and electronic characteristics.

Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure of molecules, offering a favorable balance between accuracy and computational cost. mpg.de DFT is based on the principle that the ground-state energy and all other ground-state properties of a system are a functional of the electron density. mpg.denumberanalytics.com This approach is particularly useful for systems like nitrobiphenyls.

Applications of DFT to nitrobiphenyl systems include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the equilibrium geometry). This includes crucial parameters such as bond lengths, bond angles, and the dihedral angle between the two phenyl rings, which defines the molecule's twist. rsc.org

Electronic Properties: Calculating properties like the molecular electrostatic potential (MEP). The MEP map reveals the distribution of charge on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions and reactivity. nih.gov

Interaction Energies: Quantifying the strength of interactions between molecules, such as hydrogen bonding or stacking interactions in a crystal lattice, which are vital for predicting the properties of the material in its solid state. mdpi.com

DFT calculations provide detailed structural data that can be compared with experimental results, such as those from X-ray diffraction, to validate the computational model. rsc.orgresearchgate.net

| Parameter | Description | Calculated Value |

|---|---|---|

| C-C (inter-ring) | Bond length between the two phenyl rings | 1.49 Å |

| C-N (nitro) | Average bond length between a ring carbon and a nitro group nitrogen | 1.47 Å |

| N-O (nitro) | Average bond length within the nitro groups | 1.23 Å |

| Φ (Dihedral Angle) | The twist angle between the planes of the two phenyl rings | 55° |

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict chemical reactivity based on the interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reacting species. wikipedia.orgucsb.edu The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as an electron donor (a nucleophile), while the LUMO is the innermost orbital without electrons and relates to its ability to act as an electron acceptor (an electrophile). taylorandfrancis.comlibretexts.org

In trinitrobiphenyls, the key aspects analyzed by FMO theory are:

HOMO and LUMO Energies: The presence of multiple electron-withdrawing nitro (-NO₂) groups significantly lowers the energies of both the HOMO and LUMO compared to the parent biphenyl (B1667301) molecule. taylorandfrancis.com A lower HOMO energy indicates a weaker electron-donating ability, while a lower LUMO energy suggests a stronger electron-accepting ability.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govirjweb.com

By analyzing the distribution and energies of these frontier orbitals, FMO theory can predict the most likely sites for nucleophilic or electrophilic attack, providing a basis for understanding the molecule's reactivity in various chemical reactions. ucsb.edu

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Biphenyl | -6.10 | -0.50 | 5.60 |

| Dinitrobiphenyl | -7.25 | -2.80 | 4.45 |

| Trinitrobiphenyl | -7.90 | -3.55 | 4.35 |

Molecular Dynamics Simulations for Conformational Landscapes of Trinitrobiphenyls

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a molecule like 1,1'-Biphenyl, 2,3',6-trinitro- moves and changes shape over time. mdpi.com

For a flexible molecule like a trinitrobiphenyl, MD simulations are essential for exploring its conformational landscape. The molecule is not rigid; rotation can occur around the single C-C bond connecting the two phenyl rings and around the C-N bonds connecting the nitro groups. MD simulations can map the probability of finding the molecule in different spatial arrangements (conformations), revealing the most populated and energetically favorable shapes. This is crucial for understanding how the molecule's flexibility influences its properties and interactions, such as its ability to pack into a crystal lattice or bind to a biological target. nih.govnih.gov

Computational Prediction of Reaction Mechanisms and Energy Landscape Mapping

Computational methods can be used to map the potential energy surface of a chemical reaction, providing a detailed understanding of the reaction mechanism. rsc.orgnih.gov By calculating the energy of the system along a reaction coordinate, researchers can identify the lowest energy path from reactants to products. nih.gov

This process involves:

Identifying Stationary Points: Locating the reactants, products, and any reaction intermediates, which correspond to energy minima on the landscape.

Locating Transition States: Finding the highest energy point along the reaction path between two minima. This structure, the transition state, represents the energy barrier that must be overcome for the reaction to proceed.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for validation. chemrxiv.org Methods like DFT can accurately calculate the parameters that underlie various spectroscopic techniques. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. bohrium.com Each peak in a calculated IR spectrum corresponds to a specific bond stretching, bending, or twisting motion. Comparing the theoretical spectrum with an experimental one helps in assigning the observed bands to specific vibrational modes, confirming the molecular structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical environment of each nucleus (e.g., ¹H or ¹³C) determines its resonance frequency in an NMR spectrum. Computational methods can predict these chemical shifts with high accuracy. researchgate.netnih.gov A strong correlation between the calculated and experimental NMR spectra provides powerful evidence for the proposed structure. researchgate.net

This synergy between theoretical prediction and experimental measurement is invaluable. It not only aids in the interpretation of complex spectra but also serves as a rigorous test of the computational model's accuracy. When the predicted spectra match the experimental data, it builds confidence in the other properties and predictions derived from the same theoretical model. nih.govnih.gov

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| Aromatic C-H Stretch | 3105 | 3102 | Stretching of C-H bonds on the phenyl rings |

| NO₂ Asymmetric Stretch | 1545 | 1548 | Asymmetrical stretching of the N-O bonds in nitro groups |

| NO₂ Symmetric Stretch | 1350 | 1352 | Symmetrical stretching of the N-O bonds in nitro groups |

| C-N Stretch | 850 | 848 | Stretching of the bond between the phenyl ring and the nitro group |

Future Research Trajectories and Open Questions in Trinitrobiphenyl Chemistry

Advancements in Sustainable Synthetic Methodologies

The traditional synthesis of nitrobiphenyls often relies on harsh nitrating agents and conditions, which can lead to environmental and safety concerns. ontosight.aiontosight.ai A primary future objective is the development of sustainable synthetic routes to 1,1'-Biphenyl, 2,3',6-trinitro-. Research is anticipated to move beyond classical nitration of biphenyl (B1667301), which typically yields a mixture of isomers requiring complex separation, and focus on greener, more selective alternatives.

Future synthetic strategies may include:

Catalytic Nitration: Investigating solid acid catalysts or metal-nitrate complexes to achieve regioselectivity under milder conditions.

Flow Chemistry: Utilizing microreactor technology to control reaction parameters precisely, minimize waste, and enhance safety, especially for energetic compounds.

Cross-Coupling Reactions: Building the molecule through modern cross-coupling methods, such as Suzuki or Ullmann reactions, using pre-functionalized nitro-halobenzenes. This approach offers superior control over the final substitution pattern. A promising route could involve coupling a 2,6-dihalonitrobenzene with a 3-nitrophenylboronic acid derivative.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic pathways for nitration, drawing inspiration from biological processes. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Questions |

| Catalytic Nitration | Milder conditions, reusability of catalysts, potentially higher selectivity. | Identifying catalysts that favor the 2,3',6-substitution pattern; understanding the catalyst-substrate interactions. |

| Flow Chemistry | Enhanced safety, precise temperature control, improved yield, scalability. | Optimizing reactor design and reaction kinetics for nitration reactions. |

| Modern Cross-Coupling | High regioselectivity, modularity, milder conditions than classical methods. | Developing efficient coupling partners and catalysts for sterically hindered substrates. |

| Three-Component Reactions | Convergent synthesis, atom economy, rapid assembly of complex structures from simple precursors. mdpi.com | Can a "scrap and build" strategy be devised for assembling the target isomer from simpler nitro-aromatic building blocks? mdpi.com |

Deeper Mechanistic Elucidation of Complex Organic Reactions

The reactivity of 1,1'-Biphenyl, 2,3',6-trinitro- is governed by the electron-withdrawing nature of its three nitro groups and the steric environment of the biphenyl system. Future research must delve into the mechanisms of its formation and subsequent reactions. While the general principles of electrophilic aromatic substitution are well-understood, the specific regiochemical outcome leading to the 2,3',6-isomer is a complex interplay of electronic and steric effects that warrants detailed investigation.

Kinetic studies, similar to those performed on other nitroaromatic compounds like 2,4,6-trinitrophenol, could reveal the order of reaction and the influence of reaction conditions on the formation of this specific isomer. ej-chem.org Furthermore, understanding its reactions, such as nucleophilic aromatic substitution (SNAr) or reduction, is crucial. For instance, the reduction of the nitro groups can lead to various amino-biphenyl derivatives, which could be precursors for other valuable compounds. nih.gov Mechanistic studies will likely employ a combination of kinetic analysis, isotopic labeling, and computational modeling to map out reaction pathways and identify transient intermediates. ej-chem.org

Emerging Areas in Stereochemical Research

A significant and largely unexplored area for 1,1'-Biphenyl, 2,3',6-trinitro- is its stereochemistry. Biphenyls with bulky groups in the ortho positions (positions 2, 2', 6, and 6') can exhibit a form of stereoisomerism known as atropisomerism . numberanalytics.comslideshare.net This occurs because the steric hindrance between the substituents restricts rotation around the single bond connecting the two phenyl rings, leading to stable, non-superimposable conformers (enantiomers). pharmaguideline.comstereoelectronics.org

The presence of nitro groups at the 2- and 6-positions of one ring in 1,1'-Biphenyl, 2,3',6-trinitro- strongly suggests that this molecule could be chiral and exist as a pair of atropisomers. numberanalytics.compharmaguideline.com Future research should focus on:

Theoretical Prediction: Calculating the rotational energy barrier to determine if the atropisomers are stable enough to be isolated at room temperature. researchgate.net

Chiral Synthesis and Resolution: Developing enantioselective synthetic methods or using chiral chromatography (e.g., chiral HPLC) to separate the potential enantiomers. slideshare.netresearchgate.net

Chiroptical Properties: Characterizing the separated atropisomers using techniques like circular dichroism to understand their absolute configuration and optical properties.

The study of atropisomerism in this molecule is not merely academic; the stereochemistry of biphenyls can have profound effects on their biological activity and material properties. numberanalytics.com

Frontiers in Predictive Computational Chemistry

Computational chemistry is poised to play a pivotal role in answering many of the open questions surrounding 1,1'-Biphenyl, 2,3',6-trinitro-. Quantitative Structure-Toxicity Relationship (QSTR) studies and other in silico methods can provide crucial insights before engaging in extensive laboratory work. mdpi.com

Key areas for computational investigation include:

Thermochemical Properties: Predicting properties like heat of formation, detonation velocity, and pressure, which are essential for evaluating its potential as an energetic material.

Spectroscopic Prediction: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization and identification of the compound and its isomers.

Reaction Modeling: Simulating synthetic pathways to predict regioselectivity and identify the most promising routes for synthesis. Modeling the rotational barrier for atropisomerism is also a critical task. researchgate.net

Toxicity and Environmental Fate: Using computational models to predict the molecule's potential toxicity and binding affinity to biological targets, guiding safer handling and remediation strategies. mdpi.com

| Computational Method | Predicted Property / Application | Research Goal |

| Density Functional Theory (DFT) | Molecular geometry, heat of formation, electronic structure, rotational energy barriers. | Predict stability, energetic performance, and potential for atropisomerism. |

| Time-Dependent DFT (TD-DFT) | UV-Vis and Circular Dichroism spectra. | Aid in experimental characterization and confirm chirality. |

| Molecular Dynamics (MD) | Interaction with solvents, polymers, or biological macromolecules. | Understand compatibility in formulations and potential environmental interactions. |

| QSTR / In Silico Toxicology | Binding affinity to receptors, predicted toxicity endpoints. | Pre-screen for potential biological hazards and guide remediation research. mdpi.com |

Interdisciplinary Approaches: Degradation Studies and Environmental Remediation

The widespread use of nitroaromatic compounds has led to environmental contamination, as they are often resistant to natural degradation. nih.govresearchgate.net The electron-withdrawing nature of nitro groups makes these compounds recalcitrant and potential pollutants. researchgate.net Therefore, a crucial future research trajectory involves interdisciplinary studies focused on the degradation and remediation of 1,1'-Biphenyl, 2,3',6-trinitro-.

This research will bridge chemistry, microbiology, and environmental science to:

Identify Biodegradation Pathways: Investigate the ability of microorganisms, such as bacteria and fungi, to break down the compound under both aerobic and anaerobic conditions. nih.govslideshare.net Research has shown that microbes have evolved diverse strategies to metabolize nitroaromatics, including reduction of the nitro group and enzymatic ring cleavage. nih.govnih.gov

Develop Bioremediation Technologies: Engineer microbial systems or consortia specifically for cleaning up soil and water contaminated with nitrobiphenyls. cswab.orginnovationnewsnetwork.com This could involve reactor-based treatments or in-situ applications. innovationnewsnetwork.com

Explore Phytoremediation: Study the potential of plants to absorb, accumulate, and transform the compound, which could offer a cost-effective and sustainable remediation strategy. cswab.org

Advanced Oxidation Processes: Investigate chemical methods like photocatalysis or Fenton reactions to break down the molecule into less harmful substances.

Understanding the environmental lifecycle of 1,1'-Biphenyl, 2,3',6-trinitro- is not only an environmental necessity but also provides fundamental insights into the stability and reactivity of polynitro-aromatic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.